Deoxypatulinic acid
Description
Deoxypatulinic acid (DPA) is a detoxified derivative of patulin (PAT), a mycotoxin produced by fungi such as Penicillium expansum. PAT, a water-soluble polyketide lactone (molecular weight 154.12 g/mol), is commonly found in decaying fruits and poses significant health risks, including mutagenicity and carcinogenicity . DPA forms through enzymatic or photolytic degradation of PAT, primarily via cleavage of its lactone ring or hydration of its double bonds, resulting in reduced toxicity . For example, microbial esterases and peroxidases catalyze PAT’s conversion to DPA, while UV-C irradiation also generates DPA alongside other derivatives like ascladiol and hydroascladiol .
Properties
CAS No. |
39115-30-5 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(4-oxo-2,3-dihydropyran-5-yl)acetic acid |
InChI |
InChI=1S/C7H8O4/c8-6-1-2-11-4-5(6)3-7(9)10/h4H,1-3H2,(H,9,10) |
InChI Key |
NDEBBGKFXQDNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=C(C1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxypatulinic acid can be synthesized through the degradation of patulin by microorganisms or biodegradation enzymes. For example, certain strains of filamentous fungi, such as Acremonium sp. TUSMM1, have been shown to transform patulin into deoxypatulinic acid . The reaction conditions typically involve culturing the fungi in a medium containing patulin and allowing the transformation to occur over time.
Industrial Production Methods: the use of microbial degradation for large-scale production could be explored, given the successful transformation of patulin by specific fungal strains .
Chemical Reactions Analysis
Types of Reactions: Deoxypatulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving deoxypatulinic acid include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the target products.
Major Products Formed: The major products formed from the reactions of deoxypatulinic acid depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions could produce reduced forms of the compound .
Scientific Research Applications
Deoxypatulinic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its reactivity and potential as a building block for more complex molecules. In biology, deoxypatulinic acid is investigated for its role in reducing the toxicity of patulin, making it relevant in food safety research . In medicine, the compound’s potential therapeutic effects are explored, although more research is needed to fully understand its benefits. In the industry, deoxypatulinic acid could be used in the development of safer food processing methods to mitigate patulin contamination .
Mechanism of Action
The mechanism of action of deoxypatulinic acid involves its interaction with patulin, leading to the reduction of patulin’s toxicity. The compound likely acts by transforming patulin into less toxic derivatives, such as deoxypatulinic acid itself. This transformation reduces the harmful effects of patulin on biological systems .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Patulin (PAT) | C₇H₆O₄ | 154.12 | Furopyranone lactone ring |
| Deoxypatulinic acid (DPA) | Undetermined | ~172* | Lactone ring cleavage product |
| Ascladiol (D-1) | C₇H₈O₄ | 156.13 | Isomeric biosynthetic precursor |
| Hydroascladiol (D-2) | C₇H₁₀O₅ | 174.15 | Hydrated ascladiol derivative |
*Estimated from sodium adduct data .
Toxicity Profile
PAT’s toxicity is mitigated through its conversion to DPA:
Table 3: Toxicity Risk Assessment
| Compound | Mutagenicity | Tumorigenicity | Reproductive Toxicity | Irritancy |
|---|---|---|---|---|
| Patulin (PAT) | High | High | High | Low |
| DPA (D-3) | Low | Low | Low | Moderate |
| Ascladiol (D-1) | Moderate | Low | Low | Low |
| Hydroascladiol (D-2) | Low | Low | Low | Low |
*Color-coded: High (black), Moderate (gray), Low (white) .
Degradation Efficiency
DPA production varies by method and organism:
- Microbial Degradation: Rhodotorula mucilaginosa JM19: >90% PAT degradation to DPA at 35°C/21 h . Saccharomyces cerevisiae: 100% degradation at 50 µg/L PAT over 48 h . Lactobacillus brevis 20023: 65% PAT removal via adsorption and enzymatic conversion .
- Photolytic Degradation : UV-C irradiation at 254 nm generates DPA but with variable efficiency depending on exposure time and matrix .
Table 4: Degradation Efficiency Across Methods
| Method | Organism/Condition | PAT Reduction | Key Product |
|---|---|---|---|
| Microbial | R. mucilaginosa JM19 | >90% | DPA |
| Microbial | S. cerevisiae | 100% | DPA |
| Adsorption/Enzymatic | L. brevis 20023 | 65% | DPA |
| UV-C Irradiation | 254 nm, 15–60 min | 70–90% | DPA + others |
Q & A
Q. What statistical approaches are suitable for analyzing clustered data in studies comparing multiple LAB strains?
- Methodological Answer : Mixed-effects models account for nested observations (e.g., repeated measurements per strain). For degradation rate comparisons, use ANOVA with post-hoc Tukey tests. Non-normal data (e.g., degradation efficiency percentages) require log transformation or generalized linear models (GLMs) .
Data Contradiction and Reproducibility
Q. Why do some studies report near-complete patulin degradation (e.g., 100% by Saccharomyces cerevisiae), while others show partial removal?
- Methodological Answer : Variability arises from differences in initial patulin concentration (e.g., 50 μg/L vs. 1.0 × 10⁵ μg/L), strain specificity, and assay sensitivity. Low-concentration studies may overestimate efficiency due to detection limits. Researchers should:
- Standardize reporting : Include absolute quantification (μg/L) rather than percentages.
- Validate with spiked samples : Use recovery experiments to assess method accuracy .
Q. How can researchers ensure reproducibility in DPA synthesis studies?
- Methodological Answer : Provide detailed protocols for strain cultivation (e.g., MRS broth composition, anaerobic conditions), patulin exposure time, and degradation termination methods (e.g., centrifugation at 10,000 × g for 15 minutes). Publicly deposit raw data (e.g., via Zenodo) and reference materials (e.g., strain accession numbers) .
Supplementary Data Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
